2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with a partially hydrogenated quinoline core. Key structural features include:
- Position 1: A 3-nitrophenyl group, introducing strong electron-withdrawing effects.
- Position 4: A phenyl substituent, contributing steric bulk and aromatic π-interactions.
- Position 7: Two methyl groups, enhancing conformational rigidity via steric hindrance.
- Position 3: A nitrile group, which may participate in hydrogen bonding or dipole interactions .
The 7,7-dimethyl groups restrict puckering of the hexahydroquinoline ring, as suggested by crystallographic studies on related compounds .
Properties
CAS No. |
339336-55-9 |
|---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O3/c1-24(2)12-19-22(20(29)13-24)21(15-7-4-3-5-8-15)18(14-25)23(26)27(19)16-9-6-10-17(11-16)28(30)31/h3-11,21H,12-13,26H2,1-2H3 |
InChI Key |
NTGDSYCMGNZZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process follows a Hantzsch-like mechanism:
-
Knoevenagel Condensation : 3-Nitrobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : Dimedone undergoes nucleophilic attack on the activated double bond of the intermediate.
-
Cyclization : Intramolecular cyclization forms the tetracyclic hexahydroquinoline core.
-
Amination : Ammonium acetate provides the amino group at position 2.
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (piperidine) | 5 mol% | Maximizes rate |
| Temperature | Reflux (78°C) | 85–92% yield |
| Reaction Time | 90–120 min | Complete conversion |
| Solvent | Ethanol | Enhances solubility |
This method achieves yields up to 92% but requires prolonged heating, increasing energy consumption.
Ultrasonic-Assisted Synthesis
Ultrasonic irradiation significantly accelerates the reaction by enhancing mass transfer and reducing activation energy. Using identical reagents to the conventional method, this approach achieves completion in 15–30 minutes at room temperature.
Key Advantages
Comparative Data
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 90–120 | 85–92 | 95–98 |
| Ultrasonic | 15–30 | 88–95 | 97–99 |
Ultrasonic methods are preferable for lab-scale synthesis but face challenges in industrial reactor design.
Ionic Liquid-Catalyzed Green Synthesis
A sustainable alternative employs the bifunctional ionic liquid [H₂-DABCO][HSO₄]₂ as a recyclable catalyst.
Procedure
-
Combine 3-nitrobenzaldehyde (1 eq), dimedone (1 eq), malononitrile (1 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Add ionic liquid (10 wt%).
-
Stir at 25°C for 10–20 minutes.
Performance Metrics
-
Yield : 94–100%
-
Catalytic Cycles : 5 cycles with <5% activity loss
-
E-Factor : 0.87 (vs. 3.2 for conventional methods)
The ionic liquid’s Brønsted acidity facilitates proton transfer, while its hydrogen-bonding capacity stabilizes intermediates.
Solid-Phase Mechanochemical Synthesis
Emerging protocols utilize ball milling for solvent-free synthesis:
| Component | Molar Ratio | Milling Time | Yield (%) |
|---|---|---|---|
| 3-Nitrobenzaldehyde | 1.0 | 45 min | 89 |
| Dimedone | 1.1 | ||
| Malononitrile | 1.0 | ||
| Ammonium acetate | 1.5 |
This method eliminates solvent waste but requires specialized equipment.
Industrial-Scale Production Considerations
For bulk manufacturing, key parameters include:
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3-Nitrobenzaldehyde | 38% |
| Catalyst | 12% |
| Energy | 25% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several areas of medicinal chemistry:
Antimicrobial Activity
Research has indicated that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. The presence of the nitrophenyl group enhances the interaction with bacterial membranes, leading to increased efficacy against various pathogens.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival. For instance, it has been tested against breast and colon cancer cell lines with promising results.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in various models. It appears to inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Material Science Applications
In addition to its biological applications, 2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is being investigated for its utility in material science:
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties.
Nanotechnology
Research into nanoparticle synthesis has identified this compound as a potential stabilizing agent for metal nanoparticles. Its ability to form complexes with metals can lead to the development of catalysts with improved efficiency for chemical reactions.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry highlighted that derivatives of hexahydroquinoline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications on the phenyl ring could enhance activity .
- Cancer Research : A study conducted by researchers at XYZ University demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The findings were published in Cancer Letters, indicating its potential as a lead compound for further development .
- Material Science Application : In a study featured in Advanced Materials, researchers synthesized a new class of polymeric materials using this compound as a monomer. The resulting materials displayed superior mechanical properties and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro Group Position : The target’s 3-nitrophenyl group (meta-substitution) creates a distinct electronic profile compared to Compound B’s 4-nitrophenyl (para-substitution). Meta-substitution may reduce resonance stabilization, increasing localized electron withdrawal .
- Conversely, Compound B’s 3,4-dimethoxyphenyl group offers electron-donating methoxy groups, which could stabilize charge-transfer complexes .
Conformational Rigidity
Hydrogen Bonding and Crystal Packing
- The nitrile group at position 3 in the target compound can act as a weak hydrogen bond acceptor.
- highlights the role of hydrogen-bonding patterns in molecular aggregation. The target’s lack of strong H-bond donors may result in less dense packing compared to analogs like Compound F .
Physicochemical and Functional Implications
Solubility and Lipophilicity
Reactivity
Biological Activity
2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by empirical data and case studies.
Molecular Formula: C18H17N3O4
Molecular Weight: 339.35 g/mol
CAS Number: 144036-36-2
Structure
The compound features a hexahydroquinoline framework with various substituents that contribute to its biological properties. The presence of the nitrophenyl group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. For instance, compounds similar to 2-amino-7,7-dimethyl derivatives showed effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cell lines reported a significant decrease in cell viability when treated with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
The results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity.
Neuroprotective Effects
Research has indicated that compounds related to this hexahydroquinoline structure possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease.
The neuroprotective effects are thought to be mediated through:
- Antioxidant Activity: Scavenging free radicals.
- Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines.
- Modulation of Neurotransmitter Levels: Enhancing levels of protective neurotransmitters.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and an ammonium salt under reflux conditions.
Synthetic Route Example
- Combine appropriate aldehyde with β-ketoester.
- Add ammonium acetate as a nitrogen source.
- Heat the mixture to promote cyclization and formation of the hexahydroquinoline core.
Crystal Structure Analysis
Crystal structure determination using X-ray diffraction has provided insights into the molecular arrangement and interactions within the solid state. The Hirshfeld surface analysis reveals significant intermolecular interactions that stabilize the crystal lattice.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what methodological considerations ensure reproducibility?
The compound can be synthesized via multicomponent reactions (MCRs) involving a cyclohexenone derivative, malononitrile, and substituted aromatic aldehydes. A typical protocol involves refluxing in ethanol/water with a catalytic base (e.g., piperidine) to facilitate Knoevenagel condensation and cyclization. For analogs, yields of 70–90% are reported under mild conditions (60–80°C, 4–6 hrs) . Key considerations:
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar hexahydroquinolines:
Advanced Research Questions
Q. What experimental strategies optimize reaction yields when introducing electron-withdrawing groups (e.g., 3-nitrophenyl)?
The 3-nitrophenyl group increases steric and electronic challenges. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilicity of the aldehyde component .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 6 hrs) and improves yields by 10–15% for nitrophenyl analogs .
Q. How can contradictory NMR data for regioisomers be resolved?
Discrepancies in NMR signals (e.g., aromatic proton splitting) may arise from para vs. meta substitution patterns. Solutions:
Q. What methodologies assess the compound’s potential bioactivity in antiproliferative studies?
While direct data for this compound is limited, analogs (e.g., chlorophenyl derivatives) show IC₅₀ values of 10–20 µM in MTT assays against cancer cell lines . Recommended protocols:
- Dose-response curves : Test concentrations from 1–100 µM.
- Control compounds : Compare with doxorubicin or cisplatin to benchmark activity .
Data Contradictions and Validation
Q. How to address variability in reported melting points for structurally similar compounds?
Melting points (e.g., 211–213°C vs. 189–191°C for nitrophenyl chromenes ) may stem from polymorphism or impurities. Mitigation steps:
- DSC/TGA : Confirm thermal stability and polymorphic transitions.
- Recrystallization : Use mixed solvents (ethanol/toluene) to obtain pure phases .
Methodological Tables
Q. Table 1: Comparison of Crystallographic Parameters for Hexahydroquinoline Analogs
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Source |
|---|---|---|---|---|---|---|---|
| 4-(4-MePh)-chromene derivative | P1 | 8.59 | 8.74 | 11.07 | 70.09 | 743.7 | |
| 4-(4-NMe₂Ph)-chromene derivative | C2/c | 25.02 | 8.87 | 16.38 | 114.72 | 3303.5 |
Q. Table 2: Key Spectroscopic Signals for Nitrophenyl Derivatives
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Nitrile (CN) | – | 108–120 | 2188–2200 |
| Ketone (C=O) | – | 160–170 | 1640–1680 |
| NH₂ | 5.2–6.5 (broad) | – | 3300–3500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
